molecular formula C4HCl3S2 B14292608 3,4,5-Trichlorothiophene-2-thiol CAS No. 127980-82-9

3,4,5-Trichlorothiophene-2-thiol

Cat. No.: B14292608
CAS No.: 127980-82-9
M. Wt: 219.5 g/mol
InChI Key: NVUPVWSJMQCUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichlorothiophene-2-thiol is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is distinguished by the presence of three chlorine atoms at the 3, 4, and 5 positions and a thiol group at the 2 position. Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichlorothiophene-2-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors in the presence of sulfurizing agents. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P2S5) to form thiophenes . Another method includes the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with elemental sulfur and α-cyano esters .

Industrial Production Methods: On an industrial scale, the production of thiophene derivatives often involves the use of cyclization reactions with sulfur-containing reagents. The choice of method depends on the desired yield, purity, and scalability of the process. For example, the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu) enables a single-step synthesis of thiophene derivatives from 1,3-diynes .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichlorothiophene-2-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides.

    Substitution: Thiophene derivatives are known for their electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Bromine (Br2) or iodine (I2) for oxidation to disulfides.

    Substitution: Nitric acid (HNO3) and acetic acid for nitration.

Major Products:

    Oxidation: Disulfides.

    Substitution: Nitrothiophenes.

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorothiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the chlorine atoms may contribute to the compound’s reactivity and binding affinity with biological targets .

Comparison with Similar Compounds

Uniqueness: 3,4,5-Trichlorothiophene-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

127980-82-9

Molecular Formula

C4HCl3S2

Molecular Weight

219.5 g/mol

IUPAC Name

3,4,5-trichlorothiophene-2-thiol

InChI

InChI=1S/C4HCl3S2/c5-1-2(6)4(8)9-3(1)7/h8H

InChI Key

NVUPVWSJMQCUHJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)S)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.